((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate)
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Overview
Description
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) is a complex organic compound known for its unique structural properties. It is characterized by the presence of diazene and phenylene groups, which are linked by oxy and hexane chains. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) typically involves a multi-step process. One common method includes the reaction of diazene-1,2-diylbis(4,1-phenylene) with hexane-6,1-diol in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-methylacrylic acid to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) involves its interaction with specific molecular targets and pathways. The diazene and phenylene groups play a crucial role in its reactivity, allowing it to interact with various biological molecules. The compound can modulate cellular pathways by binding to specific receptors or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(6-acryloyloxyhexyloxy)azobenzene
- 6,6′-((diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexan-1-ol)
Uniqueness
Compared to similar compounds, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(hexane-6,1-diyl) bis(2-methylacrylate) stands out due to its unique combination of diazene and phenylene groups linked by oxy and hexane chains. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C32H42N2O6 |
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Molecular Weight |
550.7 g/mol |
IUPAC Name |
6-[4-[[4-[6-(2-methylprop-2-enoyloxy)hexoxy]phenyl]diazenyl]phenoxy]hexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C32H42N2O6/c1-25(2)31(35)39-23-11-7-5-9-21-37-29-17-13-27(14-18-29)33-34-28-15-19-30(20-16-28)38-22-10-6-8-12-24-40-32(36)26(3)4/h13-20H,1,3,5-12,21-24H2,2,4H3 |
InChI Key |
VFPMIFINTHKVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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